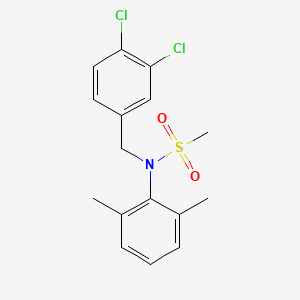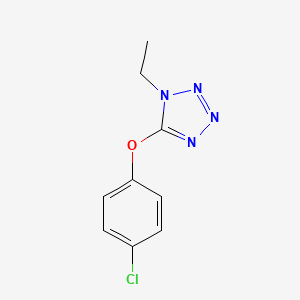
N-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide
Descripción general
Descripción
N-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide, commonly known as DCBD-MTS, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This sulfonamide derivative is a potent inhibitor of cysteine proteases, which are enzymes that play an important role in many biological processes.
Mecanismo De Acción
DCBD-MTS inhibits cysteine proteases by binding to the active site of the enzyme and blocking its activity. This mechanism of action has been confirmed through various biochemical and structural studies.
Biochemical and Physiological Effects
DCBD-MTS has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor effects, DCBD-MTS has been shown to have anti-inflammatory and anti-viral effects. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCBD-MTS is its potency as a cysteine protease inhibitor. This makes it a valuable tool for studying the role of cysteine proteases in various biological processes. However, DCBD-MTS also has some limitations for lab experiments. It is a relatively large molecule, which can limit its ability to penetrate cell membranes and reach its target enzymes. It also has some toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on DCBD-MTS. One area of interest is the development of new anti-cancer drugs based on DCBD-MTS. Another area of interest is the study of the role of cysteine proteases in various biological processes, including inflammation, viral infections, and neurodegenerative diseases. Additionally, there is potential for the development of new DCBD-MTS derivatives with improved potency and selectivity for specific cysteine proteases.
Aplicaciones Científicas De Investigación
DCBD-MTS has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of DCBD-MTS is in the field of cancer research. Cysteine proteases are known to be overexpressed in many types of cancer, and their inhibition has been shown to have anti-tumor effects. DCBD-MTS has been shown to be a potent inhibitor of cysteine proteases, making it a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-11-5-4-6-12(2)16(11)19(22(3,20)21)10-13-7-8-14(17)15(18)9-13/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIXVAYEPMQOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3618140.png)
![N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B3618144.png)
amino]-N-(2-phenylethyl)benzamide](/img/structure/B3618148.png)
amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3618156.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3618160.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3618169.png)

![N-benzyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B3618178.png)
amino]benzamide](/img/structure/B3618183.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2,5-dimethylphenyl)ethanone](/img/structure/B3618207.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3618209.png)
![N-(2,5-dimethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3618230.png)
![N-(2-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3618234.png)